molecular formula C19H16N4S4 B2873125 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 887878-57-1

2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2873125
CAS No.: 887878-57-1
M. Wt: 428.61
InChI Key: GSUGLQQMKNOXPW-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the thiazole and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S4/c1-9(2)10-4-5-11-14(8-10)25-17(20-11)23-18-21-12-6-7-13-16(15(12)26-18)27-19(22-13)24-3/h4-9H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUGLQQMKNOXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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